Teijin compound 1 hydrochloride
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Overview
Description
Teijin Compound 1 (hydrochloride) is a chemical compound known for its potent antagonistic activity against the chemokine receptor CCR2b. This compound is primarily used in scientific research to study the inhibition of cell chemotaxis induced by monocyte chemoattractant protein-1 (MCP-1). The empirical formula of Teijin Compound 1 (hydrochloride) is C21H21ClF3N3O2·HCl, and it has a molecular weight of 476.32 .
Preparation Methods
The preparation of Teijin Compound 1 (hydrochloride) involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide. The final product is obtained as a hydrochloride salt to enhance its stability and solubility. The compound is soluble in dimethyl sulfoxide (DMSO) at concentrations greater than or equal to 20 mg/mL .
Chemical Reactions Analysis
Teijin Compound 1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Teijin Compound 1 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of chemokine receptor antagonists.
Biology: Employed in research to understand the role of CCR2b receptors in cell signaling and chemotaxis.
Medicine: Investigated for its potential therapeutic applications in diseases involving inflammation and immune response.
Industry: Utilized in the development of new drugs targeting chemokine receptors.
Mechanism of Action
The mechanism of action of Teijin Compound 1 (hydrochloride) involves its antagonistic activity against the CCR2b receptor. By binding to this receptor, the compound inhibits the chemotaxis of cells induced by MCP-1. This inhibition is crucial in studying the pathways involved in inflammation and immune response. The molecular targets of this compound include the CCR2b receptor and associated signaling pathways .
Comparison with Similar Compounds
Teijin Compound 1 (hydrochloride) is unique due to its high selectivity and potency as a CCR2b receptor antagonist. Similar compounds include:
- CMPD101 hydrochloride
- Procarbazine hydrochloride
- ML309 hydrochloride These compounds also exhibit antagonistic activity against chemokine receptors but differ in their selectivity, potency, and specific applications .
Properties
IUPAC Name |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF3N3O2.ClH/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25;/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29);1H/t18-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUQBBISBKGQDC-GMUIIQOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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